Methyl 4-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
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Overview
Description
Methyl 4-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate is a chemical compound belonging to the class of benzoazepines This compound is characterized by a fused bicyclic structure, which includes a benzene ring and an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine and methyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the esterification process.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-benzo[b]azepine: A related compound with similar structural features but lacking the ester group.
4-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Similar to the target compound but without the carboxylate ester group.
Uniqueness
Methyl 4-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate is unique due to the presence of both a methyl group and a carboxylate ester group on the azepine ring
Properties
Molecular Formula |
C13H17NO2 |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 4-methyl-1,2,3,5-tetrahydro-1-benzazepine-4-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-13(12(15)16-2)7-8-14-11-6-4-3-5-10(11)9-13/h3-6,14H,7-9H2,1-2H3 |
InChI Key |
CWSHUMXVGXXILP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC2=CC=CC=C2C1)C(=O)OC |
Origin of Product |
United States |
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